molecular formula C17H22ClN3O B14356086 3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile CAS No. 93657-83-1

3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile

Cat. No.: B14356086
CAS No.: 93657-83-1
M. Wt: 319.8 g/mol
InChI Key: STKRPLWGLLLAFM-UHFFFAOYSA-N
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Description

3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile typically involves multiple steps, starting with the preparation of the core phenyl structure The tert-butyl group is introduced through alkylation reactions, while the chloro and hydroxy groups are added via halogenation and hydroxylation reactions, respectively

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile groups can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzylamine: Similar structure but lacks the chloro and nitrile groups.

    3-Chloro-2-hydroxybenzylamine: Similar structure but lacks the tert-butyl and nitrile groups.

    2-Hydroxy-5-tert-butylbenzylamine: Similar structure but lacks the chloro and nitrile groups.

Uniqueness

3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, while the chloro and nitrile groups offer sites for further chemical modification and interaction with biological targets.

This detailed article provides a comprehensive overview of 3,3’-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93657-83-1

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

IUPAC Name

3-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile

InChI

InChI=1S/C17H22ClN3O/c1-17(2,3)14-10-13(16(22)15(18)11-14)12-21(8-4-6-19)9-5-7-20/h10-11,22H,4-5,8-9,12H2,1-3H3

InChI Key

STKRPLWGLLLAFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CN(CCC#N)CCC#N

Origin of Product

United States

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